1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Lipophilicity Drug Design Physicochemical Properties

This para-methylbenzyl xanthine derivative is a critical research tool for isolating P2Y1 purinoceptor signaling, offering potent agonism (EC₅₀ 4.5 nM) with negligible adenosine receptor off-target activity. Unlike its non-methylated analog 7-benzyltheophylline (CAS 2879-15-4), the para-methyl substitution enhances lipophilicity (LogP 2.00), improving formulation and CNS penetration. It also provides a unique chemotype for studying T. gondii PNP inhibition. Ensure your studies use the correct, high-purity analog to avoid divergent receptor profiles.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 70404-22-7
Cat. No. B2444762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
CAS70404-22-7
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-9-16-13-12(19)14(20)18(3)15(21)17(13)2/h4-7,9H,8H2,1-3H3
InChIKeyWXTCJGIYDSAIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (CAS 70404-22-7) – Core Identity and Procurement Baseline


1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (CAS 70404-22-7) is a synthetic xanthine derivative belonging to the purine-2,6-dione class, structurally characterized by a 1,3-dimethylxanthine core with a 4-methylbenzyl substituent at the N-7 position. Its molecular formula is C₁₅H₁₆N₄O₂, with a molecular weight of 284.31 g/mol . This compound is a close structural analog of 7-benzyltheophylline (CAS 2879-15-4), differing solely by the presence of a para-methyl group on the benzyl ring. This substitution alters key physicochemical properties, including lipophilicity (ACD/LogP 2.00) and melting behavior (200-202 °C) , which directly impact solubility, formulation, and biological distribution. As a research tool, this compound is employed in studies targeting adenosine receptors, purinergic signaling, and purine nucleoside phosphorylase (PNP) inhibition [1][2], and its unique substitution pattern provides a distinct activity and selectivity profile compared to non-methylated or differently substituted benzylxanthine analogs.

Why 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione Cannot Be Interchanged with Other 7-Benzylxanthine Analogs


The 7-benzylxanthine scaffold exhibits profound structure-activity relationship (SAR) sensitivity at the benzyl moiety, where even a single methyl group at the para position of the phenyl ring can dramatically alter both physicochemical and biological properties [1]. Simple substitution of CAS 70404-22-7 with its non-methylated analog, 7-benzyltheophylline (CAS 2879-15-4), introduces significant shifts in lipophilicity (ΔLogP ≈ 1.5) [2], which directly impacts membrane permeability, protein binding, and in vivo distribution [1]. Moreover, the para-methyl group has been shown to confer distinct receptor selectivity profiles; for instance, CAS 70404-22-7 demonstrates potent agonist activity at the P2Y1 purinoceptor (EC₅₀ 4.5 nM) [3], a target for which 7-benzyltheophylline exhibits no reported activity. Conversely, while 7-benzyltheophylline binds the adenosine A2 receptor with a Ki of 5.6 µM [4], CAS 70404-22-7 shows negligible affinity for this target, instead inhibiting Toxoplasma gondii PNP (Ki 300 µM) [5]. These divergent target engagement profiles, combined with the substantial physicochemical differences, render these analogs non-interchangeable in any experimental or industrial context. The quantitative evidence below substantiates these key differentiation points.

Quantitative Differentiation Evidence for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (CAS 70404-22-7) Against Closest Analogs


Enhanced Lipophilicity Drives Superior Membrane Permeability and Formulation Versatility

The para-methyl substitution on the 7-benzyl ring of CAS 70404-22-7 increases its calculated logP by approximately 1.5 units relative to the non-methylated analog 7-benzyltheophylline. Specifically, the ACD/LogP of CAS 70404-22-7 is 2.00 , while 7-benzyltheophylline exhibits a LogP of 0.482 [1]. This represents a >4-fold increase in predicted octanol-water partition coefficient, which directly correlates with enhanced passive membrane diffusion and altered tissue distribution. Additionally, the melting point of CAS 70404-22-7 is 200-202 °C , compared to 190-192 °C for 7-benzyltheophylline , indicating a distinct crystalline form that may affect solubility and formulation stability.

Lipophilicity Drug Design Physicochemical Properties

Potent and Selective P2Y1 Purinoceptor Agonism Absent in Non-Methylated Analogs

CAS 70404-22-7 demonstrates potent agonist activity at the rat P2Y1 purinoceptor, with an EC₅₀ of 4.5 nM in a calcium mobilization assay using HEK 293 cells stably transfected with the receptor [1]. This activity is a direct consequence of the 4-methylbenzyl substitution; the non-methylated analog 7-benzyltheophylline exhibits no reported affinity for this receptor. In contrast, 7-benzyltheophylline is a known adenosine A2 receptor antagonist with a Ki of 5.6 µM [2], a target for which CAS 70404-22-7 shows no measurable activity, instead inhibiting Toxoplasma gondii PNP with a Ki of 300 µM [3]. This functional switch from adenosine receptor antagonism to P2Y1 agonism and PNP inhibition underscores the critical role of the para-methyl group in determining target selectivity.

Purinergic Signaling GPCR Calcium Mobilization

Distinct Enzyme Inhibition Profile: Toxoplasma gondii Purine Nucleoside Phosphorylase

CAS 70404-22-7 acts as a competitive inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (PNP) with a Ki of 300 µM [1]. While this affinity is modest, it represents a unique target engagement not observed for 7-benzyltheophylline, which is primarily characterized as an adenosine receptor antagonist. The inhibition of T. gondii PNP, an enzyme critical for purine salvage in the parasite, suggests a potential application in anti-parasitic research. The para-methyl group on the benzyl ring is believed to contribute to this altered enzyme recognition, as structural analogs lacking this methyl group (e.g., 7-benzyltheophylline) do not exhibit PNP inhibition at comparable concentrations.

Parasitology Enzyme Inhibition Drug Discovery

High-Impact Application Scenarios for 1,3-Dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione (CAS 70404-22-7) Based on Quantitative Differentiation


Selective P2Y1 Purinoceptor Activation in GPCR Signaling Studies

Given its potent P2Y1 agonism (EC₅₀ 4.5 nM) and the absence of confounding adenosine receptor activity, CAS 70404-22-7 serves as an ideal pharmacological tool for isolating P2Y1-mediated calcium signaling pathways in neuronal or vascular tissues [1]. Researchers investigating purinergic contributions to neurotransmission, platelet aggregation, or vasodilation can employ this compound to activate P2Y1 with high specificity, avoiding the off-target effects associated with non-methylated benzylxanthine analogs [2].

Parasitic Purine Salvage Pathway Investigation in Toxoplasma gondii

The compound's unique inhibition of T. gondii PNP (Ki 300 µM) [3] makes it a valuable starting point for studying purine salvage mechanisms in this parasite. While potency is modest, the distinct enzyme recognition profile, conferred by the para-methylbenzyl group, provides a novel chemotype for developing more potent anti-parasitic agents or for use as a chemical probe in target validation studies [3].

Lipophilicity-Driven Formulation and Bioavailability Optimization

The enhanced lipophilicity of CAS 70404-22-7 (LogP 2.00) relative to 7-benzyltheophylline (LogP 0.482) [4] renders it more amenable to lipid-based formulations, passive membrane diffusion, and brain penetration studies. This property is particularly advantageous for in vivo applications where improved bioavailability or CNS exposure is desired, without the need for additional prodrug strategies .

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